1-(3-bromo-4-methoxybenzyl)-4-nitro-1H-imidazole
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Overview
Description
1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-NITRO-1H-IMIDAZOLE is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-NITRO-1H-IMIDAZOLE typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde . This intermediate is then subjected to a condensation reaction with an imidazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-NITRO-1H-IMIDAZOLE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Substitution: Formation of various substituted imidazole derivatives.
Reduction: Formation of 1-[(3-AMINO-4-METHOXYPHENYL)METHYL]-4-NITRO-1H-IMIDAZOLE.
Oxidation: Formation of 1-[(3-BROMO-4-HYDROXYPHENYL)METHYL]-4-NITRO-1H-IMIDAZOLE.
Scientific Research Applications
1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-NITRO-1H-IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-NITRO-1H-IMIDAZOLE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The bromine and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-1H-IMIDAZOLE: Lacks the nitro group, which may result in different reactivity and biological activity.
1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-AMINO-1H-IMIDAZOLE:
Uniqueness
1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-NITRO-1H-IMIDAZOLE is unique due to the presence of both a nitro group and a bromine atom, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10BrN3O3 |
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Molecular Weight |
312.12 g/mol |
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-nitroimidazole |
InChI |
InChI=1S/C11H10BrN3O3/c1-18-10-3-2-8(4-9(10)12)5-14-6-11(13-7-14)15(16)17/h2-4,6-7H,5H2,1H3 |
InChI Key |
PZALNEJRDKECSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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